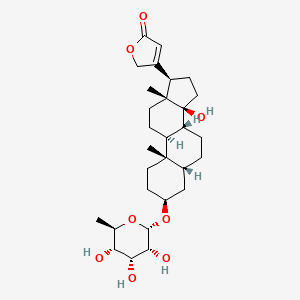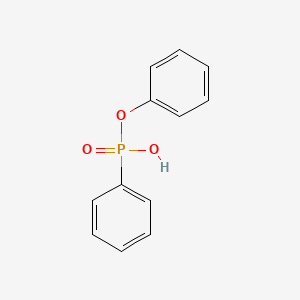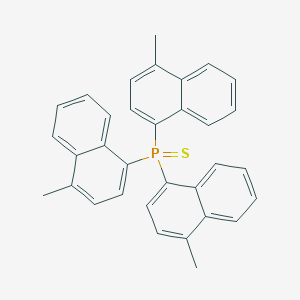
Tris(4-methylnaphthalen-1-yl)phosphane sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methylnaphthalen-1-yl)phosphane sulfide is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of three 4-methylnaphthalen-1-yl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylnaphthalen-1-yl)phosphane sulfide typically involves the reaction of 4-methylnaphthalen-1-ylmagnesium bromide with phosphorus trichloride, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
- Preparation of 4-methylnaphthalen-1-ylmagnesium bromide via Grignard reaction.
- Reaction of the Grignard reagent with phosphorus trichloride to form tris(4-methylnaphthalen-1-yl)phosphane.
- Introduction of sulfur to form the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-methylnaphthalen-1-yl)phosphane sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the 4-methylnaphthalen-1-yl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylnaphthalen-1-yl)phosphane.
Substitution: Derivatives with different substituents replacing the 4-methylnaphthalen-1-yl groups.
Aplicaciones Científicas De Investigación
Tris(4-methylnaphthalen-1-yl)phosphane sulfide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of tris(4-methylnaphthalen-1-yl)phosphane sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can influence various biochemical pathways and catalytic processes. The compound’s ability to form stable complexes with metals and other substrates is central to its function in catalysis and other applications .
Comparación Con Compuestos Similares
Tris(2-methoxy-5-vinylphenyl)phosphine: Similar in structure but with different substituents.
Triphenylphosphine sulfide: A well-known phosphine sulfide with different aromatic groups.
Tris(2-carboxyethyl)phosphine: Commonly used in biological studies as a reducing agent.
Uniqueness: Tris(4-methylnaphthalen-1-yl)phosphane sulfide is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly useful in specialized catalytic applications and as a precursor for the synthesis of complex organic molecules .
Propiedades
Número CAS |
4934-49-0 |
|---|---|
Fórmula molecular |
C33H27PS |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
tris(4-methylnaphthalen-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C33H27PS/c1-22-16-19-31(28-13-7-4-10-25(22)28)34(35,32-20-17-23(2)26-11-5-8-14-29(26)32)33-21-18-24(3)27-12-6-9-15-30(27)33/h4-21H,1-3H3 |
Clave InChI |
UJRCRLNWLOGLIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=C(C4=CC=CC=C43)C)C5=CC=C(C6=CC=CC=C65)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



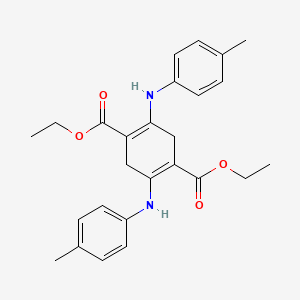

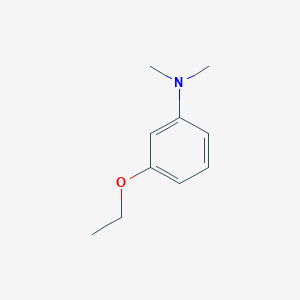
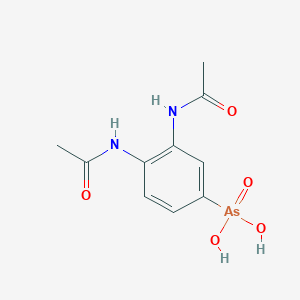
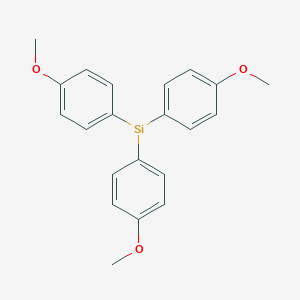

![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
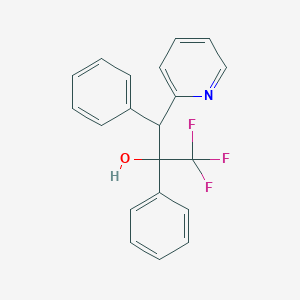
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
